molecular formula C13H15BrFNO2 B14874539 Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14874539
M. Wt: 316.17 g/mol
InChI Key: YTXIKGMVCJUNAM-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromine and Fluorine Atoms: The bromine and fluorine atoms are introduced onto the phenyl ring through halogenation reactions. This can be achieved using reagents such as bromine and fluorine sources under controlled conditions.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and the corresponding carboxylic acid from hydrolysis.

Scientific Research Applications

Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. The pyrrolidine ring provides structural rigidity, enhancing its interaction with biological receptors and enzymes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenyl methyl sulfide
  • 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
  • (2-Bromo-4-fluorophenyl)(methyl)sulfane

Uniqueness

Methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of the pyrrolidine ring and the ester group further enhances its versatility in various chemical and biological applications.

Properties

Molecular Formula

C13H15BrFNO2

Molecular Weight

316.17 g/mol

IUPAC Name

methyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H15BrFNO2/c1-16-6-10(11(7-16)13(17)18-2)9-5-8(15)3-4-12(9)14/h3-5,10-11H,6-7H2,1-2H3

InChI Key

YTXIKGMVCJUNAM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

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